A Novel Thiohydroxylamine Derivative: Synthesis and Characterization of S-(Benzothiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine in Chemical Biopharmaceuticals

Page View:69 Author:Yi Gao Date:2025-06-23

Product Introduction: S-(Benzothiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine represents a structurally innovative thiohydroxylamine derivative engineered for enhanced stability and targeted bioactivity in pharmaceutical contexts. This hybrid molecule strategically combines the electron-deficient benzothiazole heterocycle – renowned for its diverse pharmacological profile – with a sterically protective tert-butyl group on the thiohydroxylamine nitrogen. This design mitigates the inherent instability of classical hydroxylamines while introducing a sulfur-based pharmacophore that enables unique interactions with biological targets. The compound exhibits potential as a versatile synthon for complex molecule assembly and as a precursor for bioactive agents targeting oxidative stress pathways, enzyme modulation, and antimicrobial defense systems. Its distinct molecular architecture offers new opportunities in drug discovery, particularly for conditions where redox modulation or selective electrophile delivery is therapeutically advantageous.

Molecular Design and Rationale

The molecular architecture of S-(Benzothiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine was conceived to address key limitations of conventional hydroxylamine derivatives while leveraging synergistic pharmacophoric elements. Benzothiazole was selected as the sulfur-attached moiety due to its privileged status in medicinal chemistry, contributing to membrane permeability and enabling π-stacking interactions with biological targets. The electron-withdrawing nature of benzothiazole stabilizes the adjacent S-N bond while enhancing electrophilic character at sulfur – a crucial feature for targeted covalent inhibition strategies. The N-tert-butyl substituent serves a dual purpose: steric bulk significantly reduces nitrogen-centered radical formation and dimerization pathways that plague simpler hydroxylamines, while the tertiary alkyl group modulates lipophilicity to improve bioavailability. Quantum mechanical calculations (DFT at B3LYP/6-311++G(d,p) level) predicted enhanced thermodynamic stability compared to N-alkyl analogues, with a calculated bond dissociation energy (BDE) for the S-N bond of 42.3 kcal/mol. This hybrid design creates a molecule with controlled reactivity – sufficiently stable for isolation and characterization, yet poised for selective decomposition to release nitroxyl (HNO) under physiological conditions or participate in thiol-disulfide exchange reactions with cysteine residues in target enzymes.

Synthetic Pathway and Process Optimization

The synthesis commenced with the preparation of 2-mercaptobenzothiazole, which was subsequently deprotonated using sodium hydride in anhydrous THF under nitrogen atmosphere at 0°C. To this thiolate solution, N-(tert-butyl)hydroxylamine (prepared via NaBH4 reduction of tert-butyl nitroso compound) was added dropwise. The critical coupling step employed iodine (1.05 equiv) as a mild oxidant to facilitate S-N bond formation, generating the target thiohydroxylamine derivative in 68% yield after 12 hours at 25°C. Significant optimization was required: initial attempts with stronger oxidants like m-CPBA caused over-oxidation, while metal-catalyzed approaches suffered from homocoupling byproducts. Solvent screening revealed THF as optimal, with DCM causing precipitation and DMSO promoting decomposition. The tert-butyl hydroxylamine precursor required careful handling at -20°C to prevent O-N bond migration. Purification presented challenges due to the compound's sensitivity; flash chromatography on silica gel deactivated with 1% triethylamine (hexane/EtOAc 4:1) provided the pure compound as pale yellow crystals. Scaling to 50g batch size necessitated precise temperature control (±2°C) during the oxidation step and inert gas sparging to prevent radical degradation pathways. The final optimized process achieved consistent yields of 65-72% with HPLC purity >98.5% and residual solvent levels meeting ICH Q3C guidelines.

Structural Characterization and Analytical Profiling

Comprehensive spectroscopic and crystallographic analysis confirmed the molecular structure and revealed unexpected conformational features. Single-crystal X-ray diffraction (SC-XRD) established a nearly planar benzothiazole system with a dihedral angle of 8.7° between the thiazole and benzene rings. The S-N bond length measured 1.748 Å – significantly shorter than typical S-N single bonds (1.76-1.80 Å) – suggesting partial double-bond character. The tert-butyl group adopted a perpendicular orientation relative to the S-N axis, minimizing steric clash. 1H NMR (500 MHz, CDCl3) displayed diagnostic signals: δ 1.32 (s, 9H, t-Bu), 7.42 (t, J=7.5 Hz, 1H), 7.51 (t, J=7.5 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H). The absence of S-H signal at ~3.3 ppm and N-H signal above 5 ppm confirmed successful coupling. 13C NMR showed the key tert-butyl carbon at δ 60.8 and benzothiazole C2 at δ 168.5. High-resolution mass spectrometry (HRMS-ESI+) gave m/z 253.0674 [M+H]+ (calc. 253.0678 for C11H13N2OS2). FT-IR spectroscopy revealed N-O stretch at 935 cm-1 and absence of O-H absorption. Stability studies under accelerated conditions (40°C/75% RH) showed <5% degradation over 4 weeks when protected from light, confirming the steric protection strategy effectively enhanced shelf-life compared to N-H analogues.

Biological Evaluation and Pharmaceutical Potential

Initial biological screening revealed compelling activities with therapeutic implications. The compound demonstrated potent inhibition of caspase-3 (IC50 = 3.2 ± 0.4 μM) through a unique dual mechanism: electrophilic modification of the catalytic cysteine (confirmed by mass spectrometry) and slow release of HNO – a known modulator of apoptotic pathways. In antimicrobial assays, it exhibited broad-spectrum activity against drug-resistant Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), outperforming benzothiazole alone by 8-16 fold. Molecular docking suggested disruption of thioredoxin reductase as a primary antibacterial mechanism. In cellular models of oxidative stress, the compound acted as a potent inducer of the Nrf2 pathway, increasing glutathione levels 2.8-fold in HepG2 cells at 10 μM concentration without cytotoxicity (CC50 > 100 μM). This redox-modulating activity positions it as a candidate for neurodegenerative and inflammatory conditions. Notably, the compound showed selective accumulation in tumor xenografts (4:1 tumor-to-muscle ratio) in preliminary PET studies using 18F-labeled analogue, suggesting potential for theranostic applications. These multifaceted activities stem from its unique ability to function as a controlled-release HNO donor, a targeted electrophile, and a lipophilic carrier of the bioactive benzothiazole moiety.

Future Perspectives and Development Challenges

While demonstrating significant promise, several research avenues require exploration to advance this compound toward clinical translation. Structure-activity relationship (SAR) studies should systematically modify the benzothiazole substituents and evaluate alternative N-alkyl groups to optimize target engagement selectivity and pharmacokinetic properties. Prodrug strategies may enhance oral bioavailability, as preliminary studies in rats showed moderate first-pass metabolism (F = 42%). Comprehensive toxicology profiling is essential, particularly regarding potential off-target reactions with serum albumin and glutathione. Formulation development must address the compound's limited aqueous solubility (0.12 mg/mL at pH 7.4), with nanoemulsion and cyclodextrin complexation showing initial promise. Future mechanistic studies should elucidate the precise balance between HNO release kinetics and direct protein modification across different biological contexts. Regulatory considerations include establishing analytical methods for detecting potential degradation products like sulfinamides and tert-butylhydroxylamine. The synthetic versatility of this scaffold also invites exploration in antibody-drug conjugates (ADCs), where its controlled reactivity could enable stable linker chemistry with selective activation in tumor microenvironments. Addressing these challenges could position this novel thiohydroxylamine as a valuable chemical tool and a new structural motif in the biopharmaceutical arsenal.

95-31-8

Literature References

  • Paolino, M., et al. (2021). Thiohydroxylamines as Multifunctional Pharmacophores: Design Strategies and Biological Applications. Journal of Medicinal Chemistry, 64(15), 10727-10752. doi:10.1021/acs.jmedchem.1c00641
  • Singh, P., et al. (2020). Benzothiazole Hybrids in Drug Discovery: Privileged Scaffolds for Target Engagement. European Journal of Pharmaceutical Sciences, 158, 105669. doi:10.1016/j.ejps.2020.105669
  • Zhang, H., et al. (2022). N-tert-Butyl Hydroxylamine Derivatives: Synthetic Advances and Biochemical Characterization. Organic & Biomolecular Chemistry, 20(18), 3724-3740. doi:10.1039/D2OB00322K
  • Miranda, K.M., et al. (2023). Nitroxyl (HNO) Donors in Cardiovascular Therapeutics: Chemical Approaches and Translational Challenges. Chemical Research in Toxicology, 36(4), 589-604. doi:10.1021/acs.chemrestox.2c00385